![molecular formula C8H12Cl2N2O B1374526 3-(3-Azetidinyloxy)pyridine dihydrochloride CAS No. 1354543-05-7](/img/structure/B1374526.png)
3-(3-Azetidinyloxy)pyridine dihydrochloride
Overview
Description
“3-(3-Azetidinyloxy)pyridine dihydrochloride” is a chemical compound with the formula C₈H₁₂Cl₂N₂O . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The InChI code for “3-(3-Azetidinyloxy)pyridine dihydrochloride” is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .Physical And Chemical Properties Analysis
“3-(3-Azetidinyloxy)pyridine dihydrochloride” has a molecular weight of 223.1 g/mol .Scientific Research Applications
Ligand for Nicotinic Acetylcholine Receptors
3-(3-Azetidinyloxy)pyridine dihydrochloride and its analogues, like A-85380, have been identified as ligands with high affinity for nicotinic acetylcholine receptors (nAChRs). Studies show that certain analogues with halogen substituents exhibit subnanomolar affinity for nAChRs, making them of interest as pharmacological probes, potential medications, and candidates for developing radiohalogenated tracers for studying nAChRs (Koren et al., 1998).
Positron Emission Tomography (PET) Ligand
Derivatives of 3-(3-Azetidinyloxy)pyridine, such as F-A-85380, have been synthesized and shown to be potent and selective ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype. F-A-85380, in particular, has been labeled with the positron emitter fluorine-18 for PET imaging of central nAChRs. This compound's cerebral uptake can be modulated by the synaptic concentration of acetylcholine, making it suitable for brain imaging of nAChRs with PET (Doll et al., 1999).
Potential in CNS Active Agents
The 2-azetidinone skeleton, an integral part of 3-(3-Azetidinyloxy)pyridine derivatives, has shown potential as a central nervous system (CNS) active agent. Synthesis of Schiff’s bases and 2-azetidinones has led to compounds that exhibit antidepressant and nootropic activities, underscoring the potential of these compounds for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Radiotracer for Studying nAChRs
2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a radiotracer synthesized for studying nicotinic acetylcholine receptors, is another application of 3-(3-Azetidinyloxy)pyridine derivatives. This compound is used for PET imaging, offering high specific radioactivity and suitability for examining nAChRs (Horti et al., 1998).
properties
IUPAC Name |
3-(azetidin-3-yloxy)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCDKCROLDTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Azetidinyloxy)pyridine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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